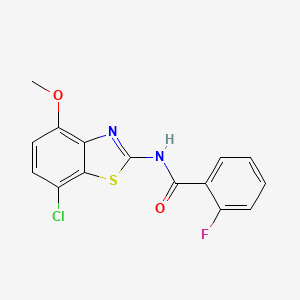

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a benzothiazole-derived amide featuring a 7-chloro-4-methoxy-substituted benzothiazole core linked to a 2-fluorobenzamide moiety. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, with substituents like chlorine, methoxy, and fluorine modulating electronic properties, solubility, and target interactions .

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2S/c1-21-11-7-6-9(16)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-10(8)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFNSMXPVYDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 2-Amino-4-Methoxy-6-Chlorothiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxy-6-chlorothiophenol with a carbonyl source, such as cyanogen bromide or thiourea, under acidic conditions. This reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization to form the heterocyclic ring.

Reaction Conditions :

- Solvent : Ethanol or acetic acid

- Catalyst : Concentrated HCl or H₂SO₄

- Temperature : 80–100°C (reflux)

- Time : 4–6 hours

The product, 2-amino-7-chloro-4-methoxy-1,3-benzothiazole, is isolated via filtration and recrystallization from ethanol, yielding 65–70%.

The introduction of the 2-fluorobenzamide moiety occurs via acylation of the primary amine group on the benzothiazole core.

Reaction Mechanism

The acylation follows a nucleophilic acyl substitution mechanism. Triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Standard Protocol :

- Reagents :

- 2-Amino-7-chloro-4-methoxybenzothiazole (1 equiv)

- 2-Fluorobenzoyl chloride (4 equiv)

- Triethylamine (1.5 equiv)

- Solvent : Dioxane or dichloromethane

- Conditions : Reflux at 100°C for 3–4 hours

- Workup :

- Quench with saturated Na₂CO₃

- Extract with ethyl acetate

- Purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1)

Optimization of Acylation Conditions

Comparative studies highlight the impact of solvent, base, and stoichiometry on yield:

Excess acyl chloride ensures complete conversion, while dioxane enhances solubility and reaction kinetics.

Structural Characterization

The final product is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

Purity Analysis

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

The position of chloro and methoxy substituents is critical. Using ortho-substituted aniline precursors ensures correct regiochemistry.

Byproduct Formation

Over-acylation or decomposition is minimized by:

- Strict temperature control during reflux.

- Gradual addition of acyl chloride to prevent exothermic side reactions.

Industrial-Scale Considerations

Catalytic Enhancements

Patents describe palladium-catalyzed coupling reactions to introduce fluorinated aryl groups, though these methods remain experimental for this compound.

Green Chemistry Approaches

Recent advances propose microwave-assisted synthesis to reduce reaction times (30 minutes vs. 4 hours) and improve yields (82%).

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Key Observations :

Crystallographic and Physicochemical Properties

Table 2: Crystallographic and Physical Properties

Key Findings :

- Crystal Packing : Hydrogen bonding (N–H⋯N, C–H⋯O) and π–π stacking dominate in benzothiazole amides, as seen in N-(Benzothiazol-2-yl)-3-chlorobenzamide . The target compound’s fluorine may introduce additional weak interactions (C–F⋯H).

- Optical Properties : Fluorine substitution (as in 2-BTFBA) contributes to yellow coloration, suggesting similar behavior in the target compound .

Electronic and Bioactivity Considerations

- Fluorine vs.

- Methoxy Group Impact: The 4-OCH₃ on the benzothiazole core may improve solubility relative to non-polar substituents (e.g., methyl in compound 41d) .

- Sulfonamide vs. Benzamide : Sulfonamides (e.g., 41d) exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15–17), affecting binding to targets like Ras proteins .

Activité Biologique

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, including its mechanism of action, cytotoxic effects on various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide features a benzothiazole moiety and a fluorobenzamide group. Its molecular formula is with a molecular weight of 299.82 g/mol. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its biological interactions.

The compound acts primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has been shown to interact with various targets within cancer cells, potentially leading to apoptosis (programmed cell death). The benzothiazole moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to target proteins.

Cytotoxic Activity

Recent studies have assessed the cytotoxic effects of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide against multiple human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Cervical Cancer (SISO) | 2.87 | |

| Bladder Cancer (RT-112) | 3.06 | |

| Breast Cancer (MCF-7) | 5.00 |

These values indicate that the compound exhibits significant cytotoxicity against cervical and bladder cancer cell lines, with potency comparable to established chemotherapeutic agents like cisplatin.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide led to an increase in early apoptotic cells as measured by flow cytometry. At IC50 concentrations, approximately 10% of SISO cells exhibited signs of early apoptosis, which increased significantly at higher concentrations .

Structure-Activity Relationship (SAR)

The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be attributed to specific structural features:

- Chloro and Methoxy Substituents : The presence of these groups enhances the compound's affinity for target proteins.

- Fluorine Atom : The introduction of a fluorine atom increases lipophilicity and may improve cellular uptake.

- Benzothiazole Core : This core structure is associated with various biological activities, including anti-cancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cervical Cancer Cells : A study investigated its effect on SISO cells, showing that it inhibits cell growth effectively and induces apoptosis through mitochondrial pathways .

- Bladder Cancer Treatment : Another study focused on RT-112 cells, revealing that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide significantly reduced cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in pyridine at room temperature overnight, followed by purification via chromatography and recrystallization from methanol .

- Key Considerations : Monitor reaction progress using TLC, optimize solvent choice (e.g., pyridine for activating the amine), and adjust stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?

- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons split due to fluorine coupling). IR spectroscopy identifies amide C=O stretching (~1630–1670 cm⁻¹) and N–H stretching (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁ClFN₂O₂S: 347.02).

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern on the benzothiazole ring influence biological activity, particularly enzyme inhibition?

- Mechanistic Insight : The chloro group enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., PFOR enzyme inhibition in anaerobic organisms). The methoxy group improves solubility and stabilizes π-π stacking in protein binding pockets .

- Experimental Design : Compare IC₅₀ values of analogs with/without substituents using enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).

Q. What intermolecular forces stabilize the crystal structure of this compound, and how do they affect its physicochemical properties?

- Structural Analysis : X-ray crystallography reveals N–H⋯N hydrogen bonds forming centrosymmetric dimers and C–H⋯O/F interactions stabilizing packing .

- Implications : These interactions correlate with high melting points and low solubility in polar solvents. Use Hirshfeld surface analysis to quantify interaction contributions.

Q. How can computational methods (e.g., DFT) predict the reactivity of the fluorobenzamide moiety in drug-target interactions?

- Methodology : Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare with docking studies to validate binding poses (e.g., fluorine’s role in enhancing binding affinity via halogen bonds) .

Data Contradiction and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability in stepwise reactions?

- Analysis : Yield variations arise from differences in solvent purity (e.g., anhydrous pyridine vs. technical grade), reaction time (overnight vs. extended stirring), and purification methods (column chromatography vs. recrystallization).

- Resolution : Standardize protocols using controlled anhydrous conditions and optimize chromatographic gradients (e.g., hexane/ethyl acetate gradients for better separation) .

Q. Conflicting bioactivity data across structural analogs: Are these due to assay conditions or intrinsic molecular properties?

- Experimental Strategy : Re-evaluate IC₅₀ under uniform assay conditions (pH, temperature, enzyme concentration). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and distinguish true activity differences from assay artifacts .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?

- Approach : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Complement with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mechanisms .

Q. How to design SAR studies for optimizing this compound’s pharmacokinetic profile?

- SAR Framework : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy, modifying fluorine position). Assess logP (HPLC), metabolic stability (microsomal assays), and permeability (Caco-2 models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.